REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH2:6]([O:8][C:9](=[O:17])[C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:7]>[I-].[Zn+2].[I-]>[CH3:5][C:3]1[CH2:4][C:10]([C:9]([O:8][CH2:6][CH3:7])=[O:17])([C:11]([O:13][CH2:14][CH3:15])=[O:12])[O:16][CH2:1][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=O)=O
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 48 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess isoprene was removed under vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC(OCC1)(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 3.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |